molecular formula C22H24F3NO7 B12291814 Norfluoxetine b-D-glucuronide

Norfluoxetine b-D-glucuronide

Cat. No.: B12291814
M. Wt: 471.4 g/mol
InChI Key: GXZQMXPRYAFVRG-UHFFFAOYSA-N
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Description

Norfluoxetine b-D-glucuronide is a metabolite of norfluoxetine, which itself is an active metabolite of fluoxetine, a well-known selective serotonin reuptake inhibitor (SSRI) used primarily as an antidepressant . This compound is formed through the glucuronidation process, where norfluoxetine is conjugated with glucuronic acid. This compound exhibits unique pharmacokinetic and pharmacodynamic properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of norfluoxetine b-D-glucuronide typically involves the glucuronidation of norfluoxetine. This reaction is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT), which facilitates the transfer of glucuronic acid from UDP-glucuronic acid to norfluoxetine . The reaction conditions generally include an aqueous environment with a suitable buffer to maintain the pH, and the presence of cofactors necessary for the enzyme’s activity.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors where the enzyme UGT is immobilized on a solid support to enhance its stability and reusability. The reaction mixture is continuously fed with norfluoxetine and UDP-glucuronic acid, and the product is extracted and purified using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: Norfluoxetine b-D-glucuronide primarily undergoes glucuronidation, a type of conjugation reaction. This reaction is crucial for the compound’s metabolism and excretion.

Common Reagents and Conditions: The glucuronidation reaction involves UDP-glucuronic acid as the glucuronic acid donor and the enzyme UDP-glucuronosyltransferase . The reaction is typically carried out in an aqueous buffer solution at a physiological pH.

Major Products: The major product of the glucuronidation reaction is this compound itself. This compound is more water-soluble than its precursor, norfluoxetine, facilitating its excretion from the body.

Properties

Molecular Formula

C22H24F3NO7

Molecular Weight

471.4 g/mol

IUPAC Name

3,4,5-trihydroxy-6-[[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]oxane-2-carboxylic acid

InChI

InChI=1S/C22H24F3NO7/c23-22(24,25)13-6-8-14(9-7-13)32-15(12-4-2-1-3-5-12)10-11-26-20-18(29)16(27)17(28)19(33-20)21(30)31/h1-9,15-20,26-29H,10-11H2,(H,30,31)

InChI Key

GXZQMXPRYAFVRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CCNC2C(C(C(C(O2)C(=O)O)O)O)O)OC3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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